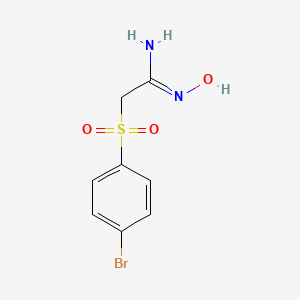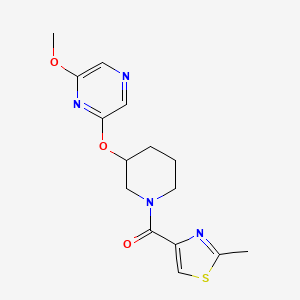![molecular formula C22H24N2O3S B2563448 5-isobutil-3-(4-(metiltio)fenil)-2-fenildihidro-2H-pirrolo[3,4-d]isoxazol-4,6(5H,6aH)-diona CAS No. 1005271-65-7](/img/structure/B2563448.png)
5-isobutil-3-(4-(metiltio)fenil)-2-fenildihidro-2H-pirrolo[3,4-d]isoxazol-4,6(5H,6aH)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-isobutyl-3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a synthetic compound recognized for its intricate molecular structure. It features a pyrrolo[3,4-d]isoxazole core, decorated with phenyl, methylthio, and isobutyl groups, contributing to its versatility and potential application in various scientific domains.
Aplicaciones Científicas De Investigación
5-isobutyl-3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione holds significance in various fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Evaluated for its potential interactions with biological macromolecules, such as enzymes or receptors.
Medicine: : Investigated for potential therapeutic effects, such as anti-inflammatory, analgesic, or antitumor activities.
Industry: : Potentially utilized in the development of new materials with specific properties, like improved durability or reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multistep organic reactions involving complex intermediates. One common synthetic route may include the cyclization of substituted nitriles with the appropriate reagents under controlled conditions. Specific details about reagents, solvents, and temperatures would depend on the targeted modifications on the core structure.
Industrial Production Methods
Scaling the production for industrial purposes necessitates optimization of the reaction conditions for yield, purity, and cost-efficiency. This often involves the use of catalytic processes, continuous flow chemistry, and automated synthesis techniques to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
5-isobutyl-3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione can undergo a variety of chemical reactions:
Oxidation: : Introduction of oxygen functionalities, often using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Removal of oxygen functionalities or saturation of double bonds, using reagents such as sodium borohydride.
Substitution: : Both nucleophilic and electrophilic substitutions to introduce new functional groups at strategic positions on the molecule.
Common Reagents and Conditions
Oxidation: : mCPBA, in solvents like dichloromethane, at temperatures ranging from 0 to 25°C.
Reduction: : Sodium borohydride in ethanol at room temperature.
Substitution: : Halogenated intermediates and suitable nucleophiles or electrophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Depending on the reaction type, major products can include oxidized derivatives with hydroxyl, carbonyl, or carboxyl groups, reduced derivatives with saturated bonds, and substituted compounds with functional groups like halides, ethers, or amines.
Mecanismo De Acción
The compound's mechanism of action often involves binding to specific molecular targets, like enzymes or receptors, influencing their activity:
Molecular Targets: : Enzymes or receptor sites within biological systems that interact with the compound's functional groups.
Pathways Involved: : Signal transduction pathways, metabolic pathways, or gene expression pathways that are modulated by the compound's activity.
Comparación Con Compuestos Similares
In comparison to other compounds with similar structures:
Structural Uniqueness: : The presence of phenyl, methylthio, and isobutyl groups distinguishes it from other pyrrolo[3,4-d]isoxazole derivatives.
Functional Versatility: : Enhanced by the diversity of chemical reactions it can undergo, providing a wide range of potential modifications.
List of Similar Compounds
3-(4-Methylthio)phenyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole
5-isobutyl-3-phenyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole
5-isobutyl-3-(4-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole
Propiedades
IUPAC Name |
5-(2-methylpropyl)-3-(4-methylsulfanylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-14(2)13-23-21(25)18-19(15-9-11-17(28-3)12-10-15)24(27-20(18)22(23)26)16-7-5-4-6-8-16/h4-12,14,18-20H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXVJDNUTWFYDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=CC=C(C=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2563365.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2563366.png)
![8-methoxy-2-(4-methoxyphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2563369.png)

![N-(3,4-dimethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2563372.png)

![6-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide](/img/structure/B2563375.png)
![N-butyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2563376.png)
![3,6-Dichloro-N-[2-methoxy-1-(5-methylfuran-2-YL)ethyl]pyridine-2-carboxamide](/img/structure/B2563378.png)



![Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2563387.png)

